{6-Chloro-4-[(pyridin-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone
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Overview
Description
{6-Chloro-4-[(pyridin-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of {6-Chloro-4-[(pyridin-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent and a catalyst.
Introduction of the chloro group: Chlorination of the quinoline core can be performed using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the pyridin-2-ylmethylamino group: This step involves nucleophilic substitution reactions where the pyridin-2-ylmethylamine reacts with the chloro-substituted quinoline.
Addition of the morpholin-4-ylmethanone group: This can be achieved through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions .
Chemical Reactions Analysis
{6-Chloro-4-[(pyridin-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.
Reduction: Reduction can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4), resulting in the reduction of the quinoline ring.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts like palladium or copper salts .
Scientific Research Applications
{6-Chloro-4-[(pyridin-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of {6-Chloro-4-[(pyridin-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone involves its interaction with various molecular targets. The quinoline core can intercalate into DNA, disrupting its replication and transcription processes. Additionally, the compound can inhibit enzymes like DNA gyrase and topoisomerase, leading to the inhibition of bacterial growth. The morpholin-4-ylmethanone group may enhance the compound’s solubility and bioavailability, improving its therapeutic efficacy.
Comparison with Similar Compounds
Similar compounds to {6-Chloro-4-[(pyridin-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone include:
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Compounds with similar structures but different oxidation states.
Pyridinylquinolines: Compounds with pyridine and quinoline moieties, used in various therapeutic applications.
What sets this compound apart is its unique combination of functional groups, which may confer enhanced biological activity and specificity .
Properties
IUPAC Name |
[6-chloro-4-(pyridin-2-ylmethylamino)quinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c21-14-4-5-18-16(11-14)19(24-12-15-3-1-2-6-22-15)17(13-23-18)20(26)25-7-9-27-10-8-25/h1-6,11,13H,7-10,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSDUHMZUZHZCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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